molecular formula C16H25N3O10S B13429743 2-S-Glutathionyl Dimethyl Succinate (Mixture of Diastereomers)

2-S-Glutathionyl Dimethyl Succinate (Mixture of Diastereomers)

Cat. No.: B13429743
M. Wt: 451.5 g/mol
InChI Key: HROUCKBOKAXXIU-XMCUXHSSSA-N
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Description

2-S-Glutathionyl Dimethyl Succinate (Mixture of Diastereomers) is a compound formed by the conjugation of glutathione with dimethyl succinate. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of diastereomers adds complexity to its structure and behavior, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-S-Glutathionyl Dimethyl Succinate involves the esterification of succinic acid to form dimethyl succinate, followed by the conjugation with glutathione. The esterification process typically involves the use of catalysts and specific reaction conditions to achieve high yields. For instance, the esterification of succinic acid can be carried out using a fixed bed reactor combined with distillation .

Industrial Production Methods: Industrial production of dimethyl succinate, a precursor to 2-S-Glutathionyl Dimethyl Succinate, involves processes such as reactive distillation and the use of tubular reactors. These methods are designed to optimize the reaction conditions and separation processes to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-S-Glutathionyl Dimethyl Succinate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the glutathione moiety, which can participate in redox reactions.

Common Reagents and Conditions: Common reagents used in the reactions involving 2-S-Glutathionyl Dimethyl Succinate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH and temperature, play a crucial role in determining the reaction pathways and products formed.

Major Products: The major products formed from the reactions of 2-S-Glutathionyl Dimethyl Succinate depend on the specific reaction conditions. For example, the reaction with glutathione can yield a mixture of diastereomers .

Scientific Research Applications

2-S-Glutathionyl Dimethyl Succinate has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used to study the reactivity of glutathione conjugates and their potential as intermediates in various chemical reactions.

Biology: In biological research, 2-S-Glutathionyl Dimethyl Succinate is investigated for its role in cellular redox processes and its potential as a biomarker for oxidative stress.

Medicine: In medicine, the compound is explored for its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress and inflammation .

Industry: In the industrial sector, 2-S-Glutathionyl Dimethyl Succinate is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 2-S-Glutathionyl Dimethyl Succinate involves its interaction with cellular thiols and redox-active molecules. The glutathione moiety can undergo redox reactions, influencing cellular redox balance and signaling pathways. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors involved in redox regulation .

Comparison with Similar Compounds

  • Dimethyl Fumarate
  • Monomethyl Fumarate
  • Methylhydrogen Fumarate

Comparison: 2-S-Glutathionyl Dimethyl Succinate is unique due to its specific conjugation with glutathione, which imparts distinct redox properties and reactivity. Compared to similar compounds like dimethyl fumarate and monomethyl fumarate, 2-S-Glutathionyl Dimethyl Succinate exhibits different reactivity patterns and biological effects .

Properties

Molecular Formula

C16H25N3O10S

Molecular Weight

451.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,4-dimethoxy-1,4-dioxobutan-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H25N3O10S/c1-28-13(23)5-10(16(27)29-2)30-7-9(14(24)18-6-12(21)22)19-11(20)4-3-8(17)15(25)26/h8-10H,3-7,17H2,1-2H3,(H,18,24)(H,19,20)(H,21,22)(H,25,26)/t8-,9-,10?/m0/s1

InChI Key

HROUCKBOKAXXIU-XMCUXHSSSA-N

Isomeric SMILES

COC(=O)CC(C(=O)OC)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

COC(=O)CC(C(=O)OC)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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